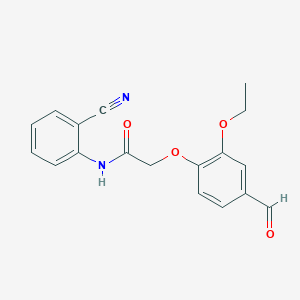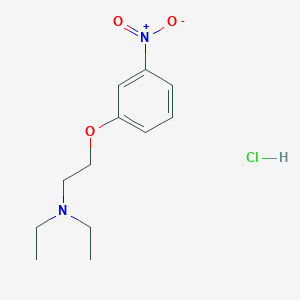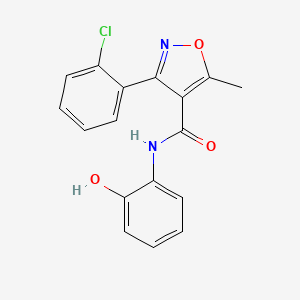![molecular formula C15H20FNO4S B4411174 methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4411174.png)
methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate
Overview
Description
Methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate, also known as MFA-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of glycine derivatives and has been synthesized using various methods.
Mechanism of Action
Methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It binds to the glycine receptor at the strychnine-binding site, which is located on the extracellular domain of the receptor. By blocking the binding of glycine to the receptor, this compound inhibits the opening of the ion channel and reduces inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to reduce the amplitude and frequency of inhibitory postsynaptic currents in neurons, indicating a decrease in inhibitory neurotransmission. This compound has also been shown to increase the excitability of neurons and enhance synaptic plasticity. In addition, this compound has been found to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
Methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate has several advantages for lab experiments, including its selectivity for the glycine receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability of the compound.
Future Directions
For the use of methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate include investigating its role in neurological disorders and developing new drugs that target the glycine receptor.
Scientific Research Applications
Methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been used in various studies to investigate the role of the glycine receptor in synaptic transmission, plasticity, and behavior.
properties
IUPAC Name |
methyl 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-21-15(18)11-17(13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXFNUMGDXYDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)

![2-{[3-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4411112.png)
![2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4411125.png)
![2-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B4411127.png)

![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)

![4-[(4-isopropyl-3-methylphenoxy)acetyl]morpholine](/img/structure/B4411166.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)
